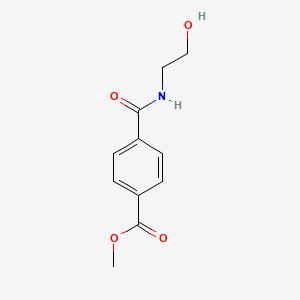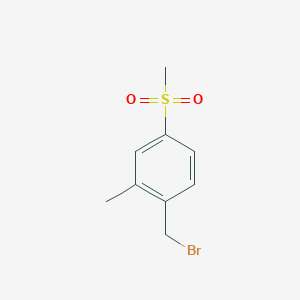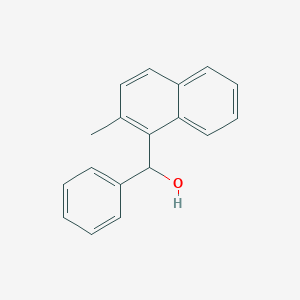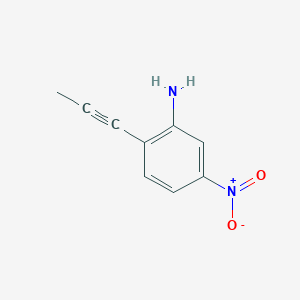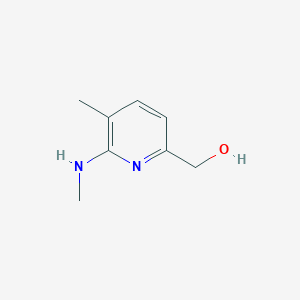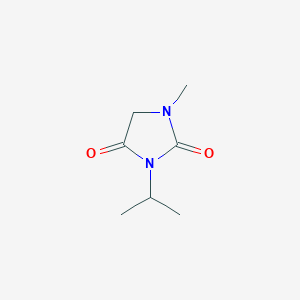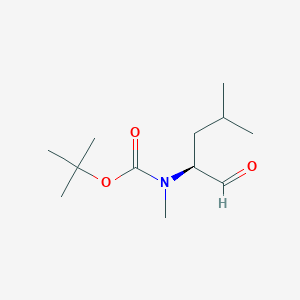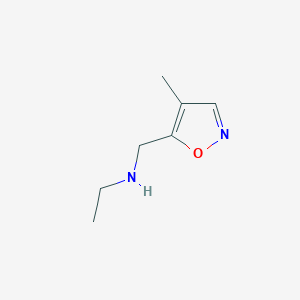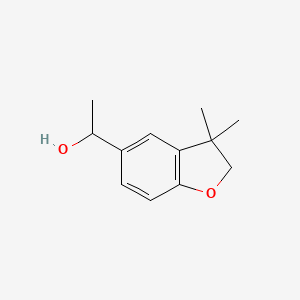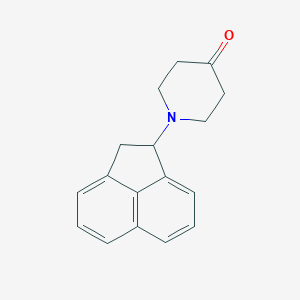
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Vue d'ensemble
Description
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that features a piperidine ring attached to an acenaphthene moiety Piperidine is a six-membered heterocyclic amine, while acenaphthene is a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one typically involves the reaction of acenaphthene with piperidine derivatives. One common method is the Friedel-Crafts acylation of acenaphthene with piperidine-4-one under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Formation of acenaphthene-1,2-dione or acenaphthene-1-carboxylic acid.
Reduction: Formation of 1-(Acenaphthene-1-yl)piperidine-4-ol.
Substitution: Formation of halogenated piperidine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The acenaphthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, thereby influencing its biological effects .
Comparaison Avec Des Composés Similaires
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Acenaphthene Derivatives: Compounds like acenaphthoquinone and spiroacenaphthylenes are structurally related and have been studied for their photochemical and pharmacological properties.
Uniqueness: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is unique due to the combination of the piperidine and acenaphthene moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2 |
Clé InChI |
QBTZALYOZZYCLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)
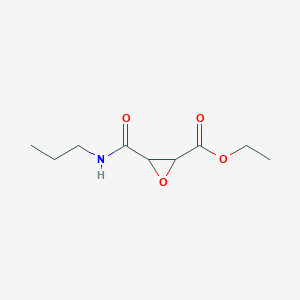
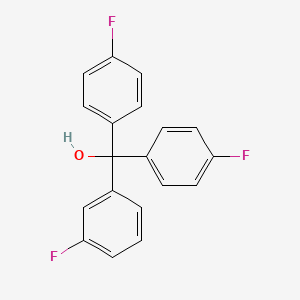
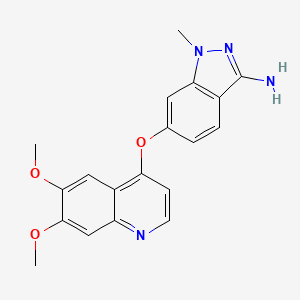
![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)
